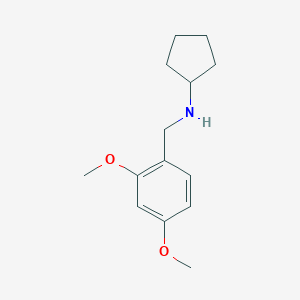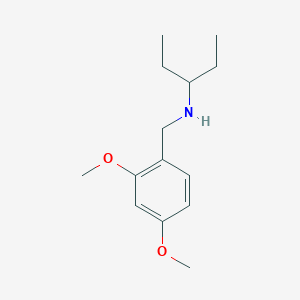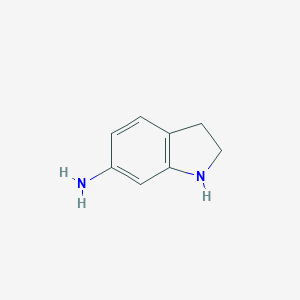
1,3,7-Trinitrofluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trinitrofluoren-9-one, commonly known as TNFO, is a yellow crystalline compound that belongs to the family of nitroaromatic compounds. TNFO has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
TNFO is a nitroaromatic compound that can undergo reduction and oxidation reactions in the presence of ROS. When TNFO is exposed to ROS, it undergoes a reduction reaction to form a highly fluorescent compound. The fluorescence intensity of TNFO is directly proportional to the concentration of ROS in the sample. Therefore, TNFO can be used as a quantitative probe for measuring ROS levels in cells and tissues.
Biochemical and Physiological Effects:
TNFO has been shown to have low toxicity and does not cause significant cell death or damage at low concentrations. However, at high concentrations, TNFO can induce oxidative stress and cell death. TNFO has been shown to induce apoptosis in cancer cells by generating ROS and activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
TNFO has several advantages for lab experiments, including its high sensitivity and selectivity for detecting ROS, its low toxicity, and its ability to be used as a photosensitizer for photodynamic therapy. However, TNFO has some limitations, including its limited solubility in aqueous solutions, its sensitivity to light, and its potential to induce oxidative stress and cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for TNFO research, including the development of more efficient synthesis methods, the optimization of TNFO as a fluorescent probe for detecting ROS in vivo, the exploration of TNFO as a potential photosensitizer for photodynamic therapy, and the investigation of the mechanism of action of TNFO in inducing apoptosis in cancer cells. Additionally, TNFO can be used as a tool for studying the role of ROS in various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.
Synthesemethoden
TNFO can be synthesized by the reaction of 1-nitrofluorene with nitric acid and sulfuric acid. The synthesis process involves the nitration of the fluorene ring, followed by the oxidation of the nitro group to form TNFO. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
TNFO has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in many physiological and pathological processes. TNFO is a highly sensitive and selective probe for detecting ROS due to its unique fluorescence properties. TNFO can also be used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Eigenschaften
CAS-Nummer |
47285-32-5 |
|---|---|
Produktname |
1,3,7-Trinitrofluoren-9-one |
Molekularformel |
C13H5N3O7 |
Molekulargewicht |
315.19 g/mol |
IUPAC-Name |
1,3,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7/c17-13-10-3-6(14(18)19)1-2-8(10)9-4-7(15(20)21)5-11(12(9)13)16(22)23/h1-5H |
InChI-Schlüssel |
XREBAXXUFXUZAY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)

![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)

